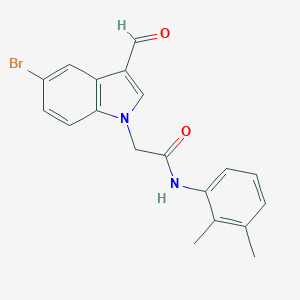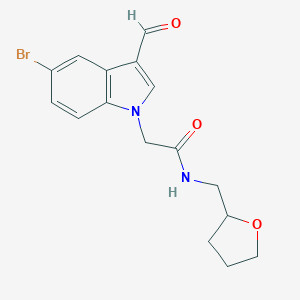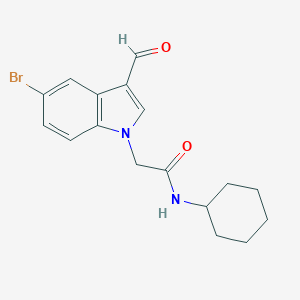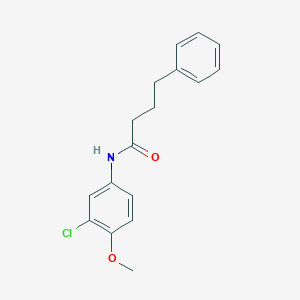![molecular formula C22H23BrCl2N4O6 B297527 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297527.png)
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is a chemical compound that has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide can induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have anti-inflammatory properties and potential use in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is the limited understanding of its mechanism of action.
Orientations Futures
Future research on 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide could focus on further understanding its mechanism of action, exploring its potential use in treating other diseases, and developing more efficient synthesis methods. Additionally, research could focus on developing more potent analogs of this compound for use in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide involves several steps. The starting material is 3-bromo-4-hydroxybenzaldehyde, which is reacted with 2-(2,3-dichlorophenyl)acetic acid to form the corresponding acid. This acid is then converted to the corresponding acid chloride, which is reacted with 5-methoxy-2-[(3-methoxypropyl)amino]benzoic acid to form the corresponding amide. This amide is then reacted with hydrazine hydrate and 2,4-dinitrophenylhydrazine to give the final product.
Applications De Recherche Scientifique
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been studied for its anti-inflammatory properties and potential use in treating neurodegenerative diseases.
Propriétés
Nom du produit |
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C22H23BrCl2N4O6 |
Poids moléculaire |
590.2 g/mol |
Nom IUPAC |
N//'-[(E)-[3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(3-methoxypropyl)oxamide |
InChI |
InChI=1S/C22H23BrCl2N4O6/c1-33-8-4-7-26-21(31)22(32)29-27-11-13-9-14(23)20(17(10-13)34-2)35-12-18(30)28-16-6-3-5-15(24)19(16)25/h3,5-6,9-11H,4,7-8,12H2,1-2H3,(H,26,31)(H,28,30)(H,29,32)/b27-11+ |
Clé InChI |
QXWDQQAMRWGQGB-LUOAPIJWSA-N |
SMILES isomérique |
COCCCNC(=O)C(=O)N/N=C/C1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
SMILES |
COCCCNC(=O)C(=O)NN=CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
SMILES canonique |
COCCCNC(=O)C(=O)NN=CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)

![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)